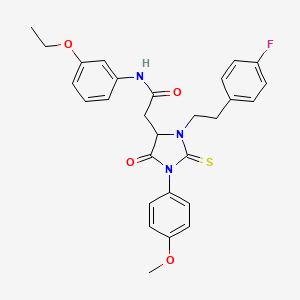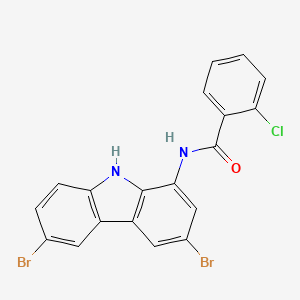
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is a complex organic compound with the molecular formula C19H11Br2ClN2O. This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, a benzamide group, and a chlorine atom at position 2 of the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide typically involves the condensation of 3,6-dibromo-9H-carbazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The carbazole moiety can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学研究应用
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular signaling processes .
相似化合物的比较
Similar Compounds
- 3,6-dichloro-9H-carbazole
- 3,6-dibromo-9H-carbazole
- 2-chloro-N-(3,6-dichloro-9H-carbazol-1-yl)benzamide
Uniqueness
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is unique due to the presence of both chlorine and bromine substituents on the carbazole moiety, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject for further research and development.
属性
分子式 |
C19H11Br2ClN2O |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C19H11Br2ClN2O/c20-10-5-6-16-13(7-10)14-8-11(21)9-17(18(14)23-16)24-19(25)12-3-1-2-4-15(12)22/h1-9,23H,(H,24,25) |
InChI 键 |
JMLVYRUOJKIELY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11068371.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11068376.png)
![1-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B11068388.png)
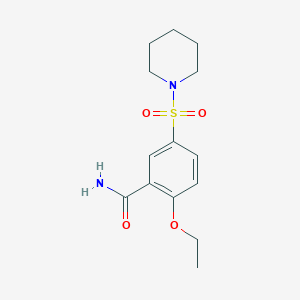
![7-ethyl 2-methyl 6-[4-(dimethylamino)phenyl]-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11068401.png)
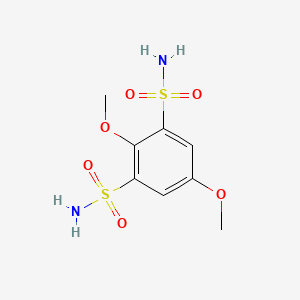
![methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate](/img/structure/B11068418.png)
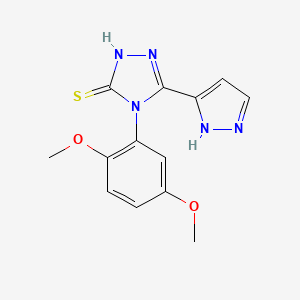
![3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11068443.png)
![1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11068444.png)
![4-[(2-hydroxyethyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11068446.png)
![4-methyl-N-{5-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11068450.png)
